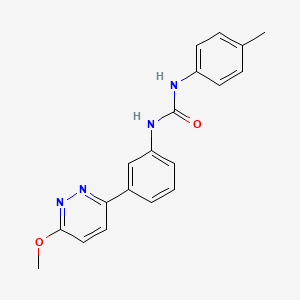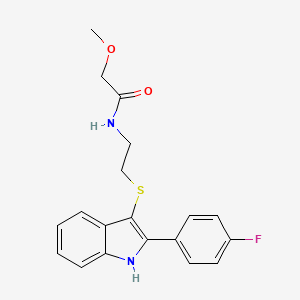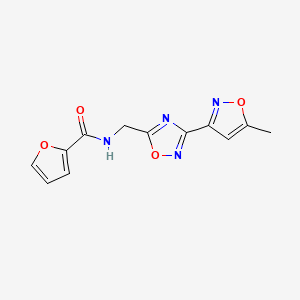![molecular formula C15H9ClF6N2 B2657090 N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline CAS No. 303997-71-9](/img/structure/B2657090.png)
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline” is also known as Fluopyram . It is a broad-spectrum fungicide used as a foliar application and as a seed treatment to control various diseases. It also has nematicide activity . It is used to control pests such as Botrytis, Powdery mildew, and Fusarium virguliforme . It is used in crops like potatoes, sugarbeet, fruit including apples, grapes and strawberries, and cotton .
Molecular Structure Analysis
Fluopyram has the chemical formula C₁₆H₁₁ClF₆N₂O . Its canonical SMILES representation is C1=CC=C (C (=C1)C (=O)NCCC2=C (C=C (C=N2)C (F) (F)F)Cl)C (F) (F)F . The International Chemical Identifier key (InChIKey) is KVDJTXBXMWJJEF-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Environmental Health Perspectives
Research on PFCs, a group of chemicals related to N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline due to their trifluoromethyl groups, has focused on their widespread presence in the environment and potential health impacts. For instance, studies have explored the relationship between PFC exposure and cholesterol levels, body weight, and insulin resistance in the general population. Such studies aim to understand the environmental persistence of these compounds and their bioaccumulation in humans, as well as potential endocrine-disrupting effects (Nelson, Hatch, & Webster, 2009).
Exposure Assessments
Assessments of human exposure to non-persistent environmental chemicals, including various PFCs and other similar compounds, have been conducted to evaluate the extent and sources of human exposure. These studies often involve measuring levels of specific chemicals or their metabolites in human biological samples, such as urine or breast milk. The data collected can help in identifying significant exposure pathways and inform risk assessments and regulatory policies (Frederiksen et al., 2014).
Environmental Contaminants and Public Health
Research into the presence of persistent organic pollutants in human adipose tissue and their potential health effects is another area of interest. These studies explore the accumulation of such chemicals in humans and their implications for health, including endocrine disruption and reproductive effects. Understanding the levels of these contaminants in the population can guide public health interventions and efforts to reduce exposure (Lopez-Espinosa et al., 2009).
Safety and Hazards
Fluopyram has been flagged for several alerts based on its environmental fate, ecotoxicity, and effects on human health . It is persistent and has high leachability . It poses a high chronic ecotoxicity risk to birds . In terms of human health, it has a moderate chronic toxicity risk to mammals and is a neurotoxicant . It also has potential reproduction/development effects .
Propiedades
IUPAC Name |
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF6N2/c16-12-7-10(15(20,21)22)8-24-13(12)4-5-23-11-3-1-2-9(6-11)14(17,18)19/h1-8,23H/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXDJUZRODRNEM-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2657012.png)
![2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2657014.png)

![[1-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2657017.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide](/img/structure/B2657018.png)


![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B2657026.png)
![2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2657027.png)
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate](/img/structure/B2657028.png)

